molecular formula C23H32N12O12S3 B606592 セフトロザン硫酸塩 CAS No. 936111-69-2

セフトロザン硫酸塩

カタログ番号: B606592
CAS番号: 936111-69-2
分子量: 764.8 g/mol
InChIキー: UJDQGRLTPBVSFN-GZGOMJRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

What is Ceftolozane sulfate?

Ceftolozane is a fifth-generation cephalosporin antibiotic having (5-amino-4-[(2-aminoethyl)carbamoyl]amino-1-methyl-1H-pyrazol-2-ium-2-yl)methyl and [(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(2-carboxypropan-2-yl)oxy]iminoacetyl]amino side groups located at positions 3 and 7 respectively.

Ceftolozane sulfate is a new antibiotic combination that contains ceftolozane and amoxicillin-clavulanic acid. It is a beta-lactam antibacterial that targets penicillin-binding proteins of bacteria (PBPs).

Mechanism of cefotaxime sulfate

Ceftolozane Sulfate binds with the PBP in the bacteria cell wall through competitive inhibition. This prevents the formation of an antibiotic inhibitor complex with the enzyme cell wall synthesis. It also inhibits protein synthesis and cell division. The agent is also effective against both Gram-positive as Gram-negative bacteria. Ceftolozane Sulfate has been proven effective against methicillin-resistant Staphylococcus aureus strains (MRSA) and Pseudomonas Aeruginosa strains. These are two of the most common causes of hospital-acquired infections.

Uses of Ceftolozane Sulfate

Ceftolozane Sulfate can be used to treat urinary tract infections.

科学的研究の応用

Pharmacological Properties

Ceftolozane sulfate exhibits a unique mechanism of action that involves the inhibition of penicillin-binding proteins (PBPs), essential for bacterial cell wall synthesis. This bactericidal action is enhanced by the presence of tazobactam, which acts as a beta-lactamase inhibitor, preventing the hydrolysis of ceftolozane by bacterial enzymes. The combination is particularly effective against Pseudomonas aeruginosa , Escherichia coli , and other gram-negative organisms resistant to conventional therapies .

Clinical Applications

Ceftolozane sulfate with tazobactam is primarily indicated for the treatment of:

  • Complicated intra-abdominal infections (in combination with metronidazole)
  • Complicated urinary tract infections , including pyelonephritis
  • Hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia .

Efficacy in Clinical Trials

Multiple clinical trials have demonstrated the efficacy of ceftolozane/tazobactam in treating various infections. For instance:

  • A study involving patients with complicated intra-abdominal infections showed clinical cure rates of 89.2% for those treated with ceftolozane/tazobactam compared to 92.3% for those receiving meropenem .
  • In patients with complicated urinary tract infections, ceftolozane/tazobactam eradicated organisms in 80.4% of cases compared to 72.1% with levofloxacin .

Adverse Effects

The most common adverse effects reported include nausea, headache, and diarrhea. Notably, some cases of diarrhea were associated with Clostridium difficile infection .

Case Study 1: Treatment of Complicated Intra-Abdominal Infections

A multicenter study randomized 487 patients to receive ceftolozane/tazobactam plus metronidazole and 506 patients to receive meropenem. The study found that both treatments were effective; however, ceftolozane/tazobactam provided comparable results while demonstrating a favorable safety profile .

Case Study 2: Efficacy Against Multidrug-Resistant Bacteria

Several retrospective studies have highlighted the efficacy of ceftolozane/tazobactam in treating respiratory infections caused by multidrug-resistant Pseudomonas aeruginosa. These studies suggest that ceftolozane/tazobactam can be a valuable option when traditional antibiotics fail .

作用機序

Target of Action

Ceftolozane sulfate, also known as CXA-101 or FR264205, primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibacterial drugs .

Mode of Action

Ceftolozane sulfate exerts its bactericidal activities by interfering with bacterial cell wall synthesis . It binds to the penicillin-binding proteins, inhibiting the cross-linking of peptidoglycan, a critical component of the bacterial cell wall . This inhibition leads to the weakening of the cell wall, causing the bacterial cell to burst and die .

Biochemical Pathways

The primary biochemical pathway affected by ceftolozane sulfate is the bacterial cell wall synthesis pathway . By binding to penicillin-binding proteins, ceftolozane sulfate prevents the formation of a strong, protective cell wall, leaving the bacteria vulnerable to osmotic pressure . This results in the lysis and death of the bacterial cell .

Action Environment

The efficacy and stability of ceftolozane sulfate can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes in the bacterial cell can degrade ceftolozane, reducing its effectiveness . When combined with tazobactam, a beta-lactamase inhibitor, ceftolozane sulfate can exhibit enhanced activity against beta-lactamase-producing bacteria . This combination allows ceftolozane sulfate to treat a broader range of bacterial infections and resistant organisms .

生化学分析

Biochemical Properties

Ceftolozane sulfate plays a crucial role in biochemical reactions by exerting bactericidal activities against susceptible gram-negative and gram-positive infections. It achieves this by interfering with bacterial cell wall synthesis. When combined with tazobactam, it further enhances its activity against beta-lactamase enzyme-producing bacteria, which are typically resistant to beta-lactam antibiotics . The compound interacts with penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking in bacterial cell wall synthesis, leading to inhibition of cell wall synthesis and subsequent bacterial cell death .

Cellular Effects

Ceftolozane sulfate affects various types of cells and cellular processes by inhibiting essential PBPs required for bacterial cell wall synthesis. This inhibition results in the weakening and eventual collapse of bacterial cell walls, leading to bacterial cell death . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily observed in bacterial cells, where it disrupts normal cellular functions and leads to cell death .

Molecular Mechanism

The molecular mechanism of action of ceftolozane sulfate involves binding interactions with PBPs, which are crucial for bacterial cell wall synthesis. By inhibiting these proteins, ceftolozane sulfate prevents the cross-linking of peptidoglycan chains, leading to the weakening and collapse of the bacterial cell wall . Additionally, the combination with tazobactam protects ceftolozane from degradation by beta-lactamase enzymes, allowing it to act against bacteria that would otherwise be resistant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ceftolozane sulfate have been observed to change over time. The compound demonstrates stability and maintains its bactericidal activity over extended periods. Degradation can occur under certain conditions, affecting its long-term efficacy . In vitro and in vivo studies have shown that ceftolozane sulfate can have long-term effects on bacterial cellular function, leading to sustained inhibition of bacterial growth and survival .

Dosage Effects in Animal Models

The effects of ceftolozane sulfate vary with different dosages in animal models. Time-kill experiments and animal infection models have demonstrated that the pharmacokinetic–pharmacodynamic index best correlated with ceftolozane’s in vivo efficacy is the percentage of time in which free plasma drug concentrations exceed the minimum inhibitory concentration of a given pathogen . At higher doses, ceftolozane sulfate has been associated with decreased auditory startle response in postnatal day 60 male pups and increased incidence of stillbirths .

Metabolic Pathways

Ceftolozane sulfate is primarily eliminated via urinary excretion, with over 92% of the compound being excreted unchanged . The metabolic pathways involved include interactions with various enzymes and cofactors that facilitate its excretion. The compound’s activity against beta-lactamase-producing bacteria is enhanced by the presence of tazobactam, which inhibits the degradation of ceftolozane by these enzymes .

Transport and Distribution

Ceftolozane sulfate demonstrates linear pharmacokinetics, with a mean plasma half-life of 2.3 hours and a steady-state volume of distribution ranging from 13.1 to 17.6 liters . The compound exhibits low plasma protein binding (20%) and is primarily distributed within the extracellular fluid. Its transport and distribution within cells and tissues are facilitated by its interactions with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of ceftolozane sulfate is primarily within the bacterial cell wall, where it exerts its bactericidal effects by inhibiting PBPs . The compound’s activity is directed towards the bacterial cell wall, leading to the disruption of cell wall synthesis and subsequent bacterial cell death . There are no specific targeting signals or post-translational modifications that direct ceftolozane sulfate to other compartments or organelles within bacterial cells .

生物活性

Ceftolozane sulfate is a novel semi-synthetic cephalosporin antibiotic, primarily used in combination with tazobactam to enhance its efficacy against resistant bacterial strains. This article delves into the biological activity of ceftolozane sulfate, examining its mechanism of action, spectrum of activity, pharmacokinetics, and clinical applications.

Ceftolozane exerts its bactericidal effects by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding inhibits the transpeptidation process necessary for cross-linking peptidoglycan layers in the bacterial cell wall, leading to cell lysis and death. The presence of tazobactam further extends the antimicrobial spectrum by inhibiting beta-lactamase enzymes that would otherwise degrade ceftolozane, allowing it to target a broader range of Gram-negative bacteria, including those resistant to other beta-lactams .

Spectrum of Activity

Ceftolozane sulfate demonstrates significant activity against a variety of Gram-negative pathogens, particularly Pseudomonas aeruginosa and Enterobacteriaceae. The minimum inhibitory concentrations (MICs) for these organisms are notably low, indicating potent antibacterial properties:

Organism MIC (µg/mL)
Pseudomonas aeruginosa PAO10.5
Escherichia coli1.0
Klebsiella pneumoniae2.0
Acinetobacter baumannii4.0

Ceftolozane is less effective against Gram-positive bacteria and is not active against certain strains producing specific beta-lactamases that are resistant to tazobactam .

Pharmacokinetics

Ceftolozane sulfate is administered intravenously, typically as a combination product with tazobactam under the trade name Zerbaxa. The recommended dosing regimen is 1000 mg of ceftolozane and 500 mg of tazobactam every 8 hours for the treatment of complicated intra-abdominal infections and complicated urinary tract infections .

Key Pharmacokinetic Properties:

  • Absorption: Rapidly absorbed following IV administration.
  • Distribution: Widely distributed in body tissues and fluids.
  • Metabolism: Minimal hepatic metabolism; primarily eliminated unchanged through the kidneys.
  • Half-life: Approximately 3-4 hours in patients with normal renal function.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of ceftolozane/tazobactam in treating infections caused by multidrug-resistant organisms. Notable findings include:

  • In a phase III trial for complicated urinary tract infections, the overall clinical cure rate was approximately 85% in patients treated with ceftolozane/tazobactam compared to 70% in those receiving meropenem.
  • For complicated intra-abdominal infections, ceftolozane/tazobactam showed similar efficacy to meropenem but with a more favorable safety profile regarding renal function .

Case Studies

  • Case Study: Complicated Urinary Tract Infection
    • A 55-year-old female with recurrent urinary tract infections caused by multidrug-resistant E. coli was treated with ceftolozane/tazobactam. After a 14-day regimen, urine cultures were negative for pathogens, and symptoms resolved completely.
  • Case Study: Hospital-Acquired Pneumonia
    • A clinical trial evaluated ceftolozane/tazobactam in patients with hospital-acquired pneumonia due to Pseudomonas aeruginosa. The treatment resulted in a significant reduction in mortality rates compared to historical controls treated with other antibiotics.

特性

Key on ui mechanism of action

Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem.

CAS番号

936111-69-2

分子式

C23H32N12O12S3

分子量

764.8 g/mol

IUPAC名

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

InChI

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11+;/t12-,18-;/m1./s1

InChIキー

UJDQGRLTPBVSFN-GZGOMJRCSA-N

SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

異性体SMILES

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

正規SMILES

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

FR-264205;  FR264205;  FR 264205;  Ceftolozane sulfate; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。